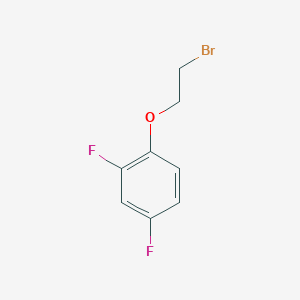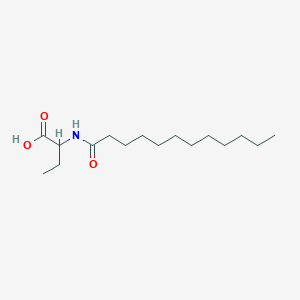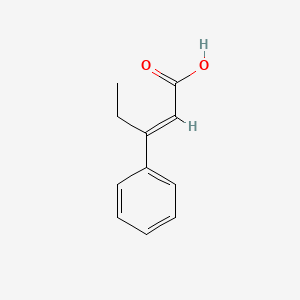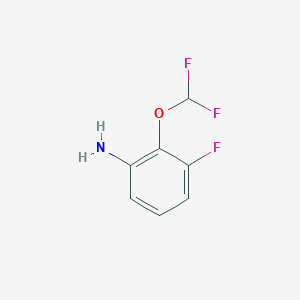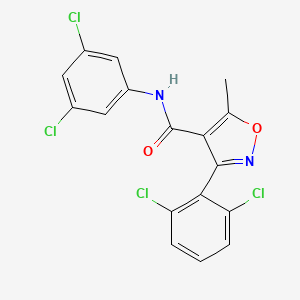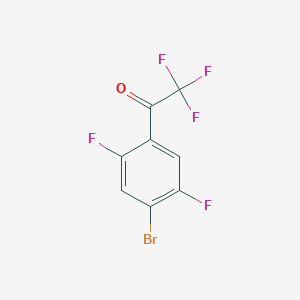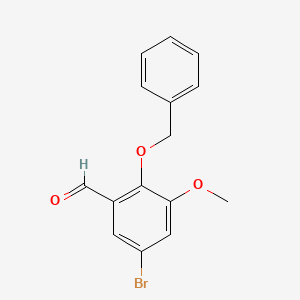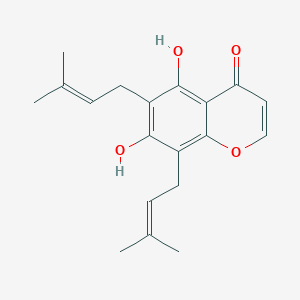
Eriosemation
Overview
Description
It has a molecular formula of C₁₉H₂₂O₄ and a molecular weight of 314.38 g/mol . This compound has garnered attention due to its significant biological activities, particularly its potential anti-androgen receptor inhibition, making it a promising candidate for prostate cancer prevention and management .
Mechanism of Action
Target of Action
Eriosemation is a phytochemical that has been found to exhibit significant androgen receptor (AR) inhibition activity . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer, where it has been suggested that this compound could be a promising candidate for further evaluation for prevention or management .
Mode of Action
It is known that this compound inhibits the androgen receptor . This suggests that this compound may interact with the androgen receptor, blocking its normal function and leading to changes in the cell. This interaction could potentially disrupt the normal signaling pathways of the cell, leading to changes in cell behavior.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration . It is crucial to understand these properties to predict the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriosemation can be synthesized through various organic synthesis methods. One common approach involves the use of chromone derivatives as starting materials, followed by specific functional group modifications to achieve the desired structure . The synthetic route typically involves:
Step 1: Formation of the chromone core structure.
Step 2: Introduction of hydroxyl and prenyl groups at specific positions on the chromone ring.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Flemingia philippinensis, followed by purification processes. Alternatively, synthetic methods can be scaled up using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Eriosemation undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield chromone derivatives with carbonyl functionalities, while reduction may produce hydroxylated chromone derivatives .
Scientific Research Applications
Eriosemation has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Eriosemation can be compared with other chromone derivatives and phytochemicals with similar biological activities. Some similar compounds include:
Isobavachin: Exhibits strong binding affinity to androgen receptors and potential anti-prostate cancer activity.
Glabranin: Another chromone derivative with significant AR inhibition properties.
Anthocyanin: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness: this compound stands out due to its specific structural features, such as the presence of hydroxyl and prenyl groups, which contribute to its unique biological activities. Its significant AR inhibition activity makes it a promising candidate for further research and development in prostate cancer therapy .
Properties
IUPAC Name |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-11(2)5-7-13-17(21)14(8-6-12(3)4)19-16(18(13)22)15(20)9-10-23-19/h5-6,9-10,21-22H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZGQFQVMYCNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=CO2)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


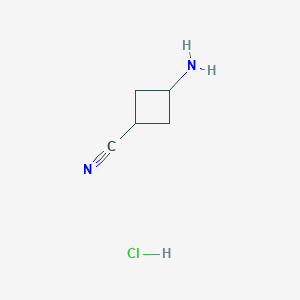
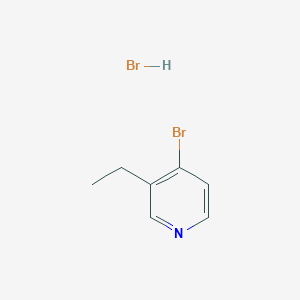
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)
